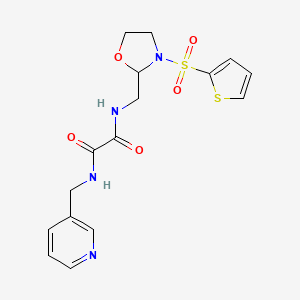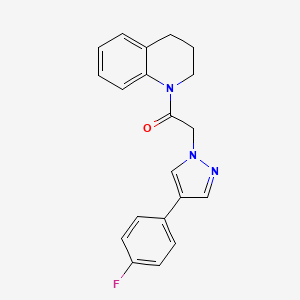
(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H21N3O2 and its molecular weight is 323.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
1,3,4-Oxadiazole bearing compounds, including variants similar to the specified chemical, are extensively studied due to their diverse biological activities. For example, N-substituted derivatives of these compounds have been synthesized and evaluated for antimicrobial activities against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Another study synthesized a series of these compounds, evaluating their inhibition against butyrylcholinesterase enzyme and for potential ligand-binding affinities through molecular docking studies (Khalid et al., 2016).
Cancer Research
Compounds structurally related to the specified chemical have been explored in cancer research. For instance, a study investigated the lethal poisoning of cancer cells through respiratory chain inhibition combined with specific compound administration, highlighting a bioenergetic catastrophe leading to cancer cell death (Sica et al., 2019). Another research effort synthesized and evaluated oxadiazole derivatives for their antimicrobial activity and conducted molecular modeling for potential applications in cancer therapy (Vankadari et al., 2013).
Antimicrobial Activity
The antimicrobial potential of these compounds is a significant area of study. For instance, certain derivatives have shown promising tuberculostatic activity, which is crucial for developing new treatments against tuberculosis (Foks et al., 2004). Additionally, a study involving the synthesis of novel oxadiazole derivatives derived from ciprofloxacin demonstrated enhanced antibacterial activity against various organisms, indicating potential for developing new antimicrobial agents (Singhai & Gupta, 2019).
Antitubercular Applications
In the context of tuberculosis, a novel pre-clinical candidate was discovered with significant activity against both sensitive and drug-resistant Mycobacterium tuberculosis, indicating the potential for new treatment regimens for multidrug-resistant tuberculosis (Kaur et al., 2021).
properties
IUPAC Name |
(E)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-17(9-6-14-4-2-1-3-5-14)22-12-10-16(11-13-22)19-21-20-18(24-19)15-7-8-15/h1-6,9,15-16H,7-8,10-13H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTQQHBMZWMRHN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


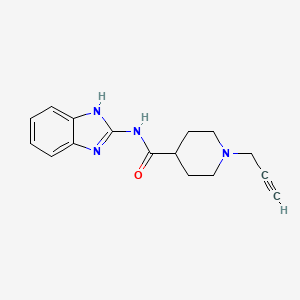
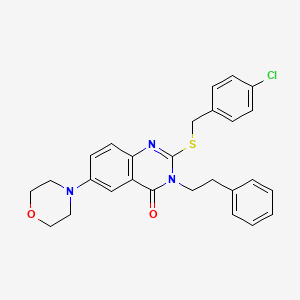
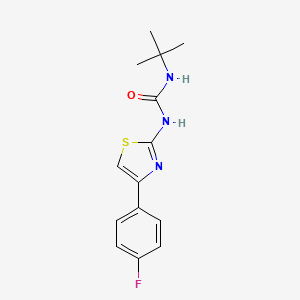
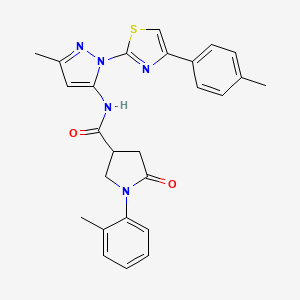
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2955584.png)
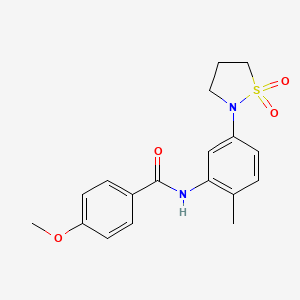
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2955589.png)
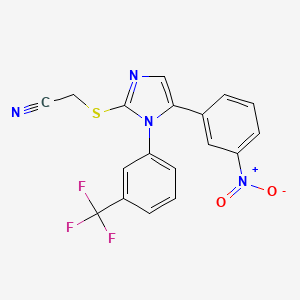

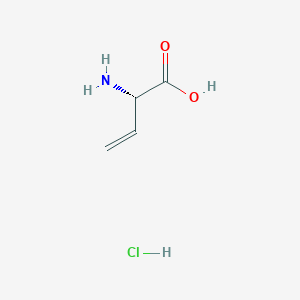
![2-(naphthalen-1-yl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2955594.png)
